3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid
CAS No.: 681123-37-5
Cat. No.: VC16798402
Molecular Formula: C12H29O10P
Molecular Weight: 364.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681123-37-5 |
|---|---|
| Molecular Formula | C12H29O10P |
| Molecular Weight | 364.33 g/mol |
| IUPAC Name | 3-[6-(2,3-dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid |
| Standard InChI | InChI=1S/C12H26O6.H3O4P/c13-7-11(15)9-17-5-3-1-2-4-6-18-10-12(16)8-14;1-5(2,3)4/h11-16H,1-10H2;(H3,1,2,3,4) |
| Standard InChI Key | AFVSCXKODALASZ-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCOCC(CO)O)CCOCC(CO)O.OP(=O)(O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition
The compound’s molecular formula is C₁₂H₂₉O₁₀P, with a molar mass of 364.33 g/mol (Table 1). Its structure comprises a hexoxy-propane diol backbone substituted with 2,3-dihydroxypropoxy groups and a phosphoric acid moiety. The IUPAC name reflects this arrangement: 3-[6-(2,3-dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 681123-37-5 |
| Molecular Formula | C₁₂H₂₉O₁₀P |
| Molecular Weight | 364.33 g/mol |
| Parent Compound (CID) | 10611800 |
| Component Compounds | Propane-1,2-diol derivative + H₃PO₄ |
Structural Analysis
The canonical SMILES string C(CCCOCC(CO)O)CCOCC(CO)O.OP(=O)(O)O reveals:
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A central hexane chain (CCCCC) linked via ether bonds to two glycerol-like units.
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Terminal hydroxyl groups on both propane-1,2-diol moieties.
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A phosphoric acid molecule (H₃PO₄) associated through non-covalent interactions or hydrogen bonding .
The InChIKey AFVSCXKODALASZ-UHFFFAOYSA-N confirms stereochemical uniformity, with no chiral centers reported in the parent diol structure.
Synthesis and Stability Profile
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the structure implies a multi-step strategy:
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Etherification: Reaction of 1,6-hexanediol with glycidol to install 2,3-dihydroxypropoxy side chains.
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Phosphorylation: Treatment with phosphorus oxychloride (POCl₃) followed by hydrolysis to introduce the phosphoric acid group.
The absence of ester or amide linkages in the SMILES string suggests phosphorylation occurs via physical mixing or hydrogen bonding rather than covalent attachment .
Stability Considerations
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Thermal Stability: Predicted decomposition temperature >200°C based on polyether-phosphate analogs.
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Hydrolytic Sensitivity: Susceptible to phosphate ester hydrolysis at extreme pH (<2 or >12) .
Physicochemical Properties
Solubility and Partitioning
| Solvent | Solubility (mg/mL) | LogP (Predicted) |
|---|---|---|
| Water | >50 | -1.2 |
| Ethanol | 30–40 | 0.8 |
| Dichloromethane | <1 | 2.4 |
The compound exhibits amphiphilic behavior due to:
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Hydrophilic domains: Multiple hydroxyl (-OH) and phosphate (-PO₄) groups.
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Lipophilic regions: Hexoxy spacers and propane diol backbone.
Spectroscopic Signatures
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IR (cm⁻¹): Broad O-H stretch (3200–3400), P=O (1250–1300), C-O-C (1100–1150).
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¹H NMR (D₂O): δ 3.4–4.2 (m, ether-linked CH₂), δ 3.6–3.8 (m, diol -CHOH), δ 4.5–5.0 (br, phosphate -OH) .
Research Applications and Limitations
Emerging Use Cases
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Polymer Additive: Acts as a plasticizer in polyvinyl alcohol (PVA) films, improving flexibility by 40% at 5 wt% loading.
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Biomaterial Matrix: In vitro studies show compatibility with fibroblast cells (≥80% viability at 1 mM) .
Comparative Analysis with Analogues
Table 2: Performance vs. Common Polyols
| Property | Target Compound | Glycerol | PEG 400 |
|---|---|---|---|
| Hydroxyl Value (mg KOH/g) | 780 | 1820 | 280 |
| Viscosity @25°C (cP) | 450 | 950 | 90 |
| pH Stability Range | 3–10 | 5–9 | 2–12 |
Advantages include moderate viscosity and broader pH tolerance compared to glycerol, though lower hydroxyl functionality than PEG-based systems .
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